N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanecarboxamide
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Overview
Description
N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanecarboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole with piperidine and cyclopropanecarboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanecarboxamide include other thiadiazole derivatives such as:
- 1,3,4-thiadiazole
- 1,2,4-thiadiazole
- 1,2,3-thiadiazole
- 1,2,5-thiadiazole
Uniqueness
This compound is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its combination of a thiadiazole ring with a piperidine and cyclopropanecarboxamide moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H18N4OS |
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Molecular Weight |
266.37 g/mol |
IUPAC Name |
N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H18N4OS/c1-8-13-12(18-15-8)16-6-2-3-10(7-16)14-11(17)9-4-5-9/h9-10H,2-7H2,1H3,(H,14,17) |
InChI Key |
GGUMSUQFZPVLQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)N2CCCC(C2)NC(=O)C3CC3 |
Origin of Product |
United States |
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